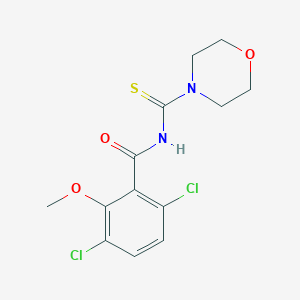
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide, also known as DAPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPT is a gamma-secretase inhibitor that has been shown to have a wide range of biochemical and physiological effects. In
作用机制
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the production of beta-amyloid. By inhibiting gamma-secretase, 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide reduces the production of beta-amyloid, which has been shown to be associated with the development of Alzheimer's disease. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has a wide range of biochemical and physiological effects. In addition to its role in inhibiting the production of beta-amyloid and inducing apoptosis in cancer cells, 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been shown to have anti-inflammatory effects. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide in lab experiments is that it is readily available and has been well-studied. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been shown to have a wide range of biochemical and physiological effects, which makes it a useful tool for studying various biological processes. However, one of the limitations of using 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide in lab experiments is that it can be toxic to cells at high concentrations. Researchers must be careful to use appropriate concentrations of 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide to avoid toxicity.
未来方向
There are many future directions for research involving 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide. One area of research is the development of more selective gamma-secretase inhibitors that have fewer side effects than 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide. Another area of research is the study of the role of gamma-secretase in other diseases, such as cancer and inflammatory diseases. Additionally, researchers may explore the potential applications of 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide, or 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide, is a gamma-secretase inhibitor that has been extensively studied for its potential applications in scientific research. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has a wide range of biochemical and physiological effects, including the inhibition of beta-amyloid production, induction of apoptosis in cancer cells, and anti-inflammatory effects. While 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has many advantages for lab experiments, researchers must be careful to use appropriate concentrations to avoid toxicity. There are many future directions for research involving 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide, including the development of more selective gamma-secretase inhibitors and the study of the role of gamma-secretase in other diseases.
合成方法
The synthesis of 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide involves the reaction of 3,6-dichloro-2-hydroxybenzamide with thioamide and morpholine. The resulting compound is then treated with methoxychlor and triethylamine to produce 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide. The synthesis of 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has been well-established, and the compound is readily available for research purposes.
科学研究应用
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of Alzheimer's disease. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has been shown to inhibit the activity of gamma-secretase, an enzyme that is involved in the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
3,6-dichloro-2-methoxy-N-(morpholine-4-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3S/c1-19-11-9(15)3-2-8(14)10(11)12(18)16-13(21)17-4-6-20-7-5-17/h2-3H,4-7H2,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQXSWQHWXFMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC(=S)N2CCOCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792989 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5824055.png)
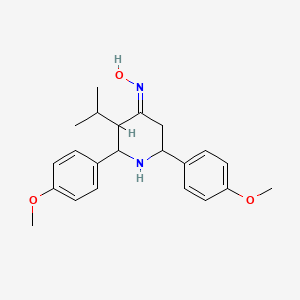
![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)

![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)
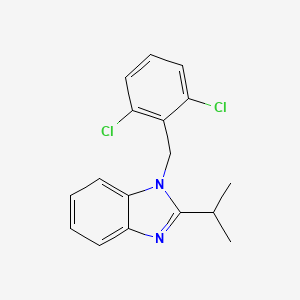
![4-[3-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B5824111.png)

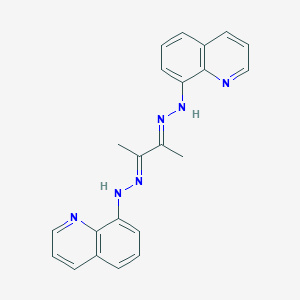
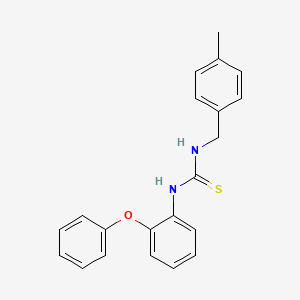
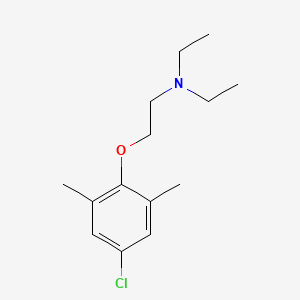
![5-[(3-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5824139.png)
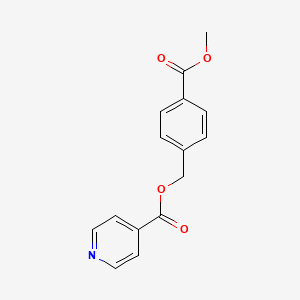
![2-phenyl-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline](/img/structure/B5824162.png)